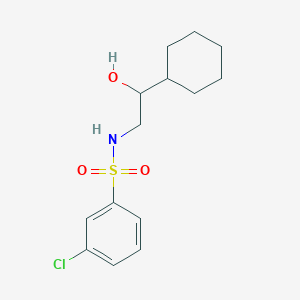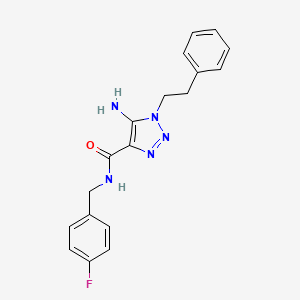
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C27H24BrFN4O5 and its molecular weight is 583.414. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Redox Mediators in Organic Pollutant Treatment
An enzymatic approach using redox mediators has shown promise in the remediation of various organic pollutants in industrial wastewater. The presence of certain redox mediators enhances the efficiency of pollutant degradation by enzymes such as laccases and peroxidases. This technique could be pivotal in the treatment of aromatic compounds in industrial effluents, potentially including complex organic compounds similar to the one (Husain & Husain, 2007).
Synthesis of Halogenated Biphenyls
Research on the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, outlines methods that could be relevant for synthesizing or modifying complex organic compounds, including the specified molecule. This highlights the importance of efficient synthesis methods in producing materials for medical applications (Qiu et al., 2009).
Antioxidant Activity Analysis
The study of antioxidants and their role in medicine, pharmacy, and food engineering includes comprehensive reviews of methods for determining antioxidant activity. This research can be instrumental in understanding the potential antioxidant properties of complex organic molecules, contributing to their application in health-related fields (Munteanu & Apetrei, 2021).
Organic Semiconductors for OLEDs
BODIPY-based materials, relevant in the development of organic semiconductors for OLED devices, showcase the importance of complex organic compounds in optoelectronics. Such research may provide insights into the structural design and synthesis of compounds like the one mentioned, expanding their application beyond traditional fields (Squeo & Pasini, 2020).
Advanced Oxidation Processes in Pollution Treatment
Studies on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, emphasize the environmental impact of complex organic compounds. These insights are critical for assessing and mitigating the ecological footprint of such compounds (Qutob et al., 2022).
Propiedades
Número CAS |
899939-50-5 |
|---|---|
Fórmula molecular |
C27H24BrFN4O5 |
Peso molecular |
583.414 |
Nombre IUPAC |
3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
Clave InChI |
FGNCDTQOLFAOMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




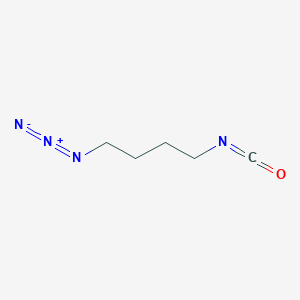
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)
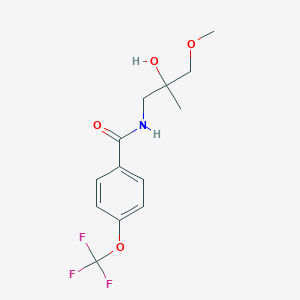
![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
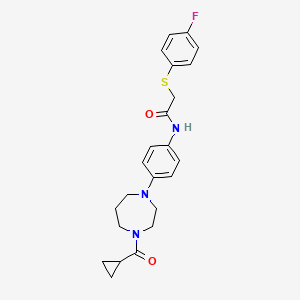
![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)
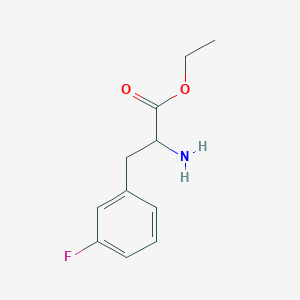
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)

